2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
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Overview
Description
2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a complex organic compound with a unique structure that combines a difluoromethylsulfonyl group, a methoxyphenyl group, and a cyclopentylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the difluoromethylsulfonyl group: This step often involves the use of difluoromethyl sulfone as a reagent, which can be introduced via a nucleophilic substitution reaction.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the benzamide core.
Cyclopentylmethyl group addition: This step may involve a Grignard reaction or other organometallic coupling reactions to attach the cyclopentylmethyl group to the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, but could include substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoromethylsulfonyl group could play a role in binding to active sites, while the methoxyphenyl and cyclopentylmethyl groups could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((trifluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
- 2-((difluoromethyl)sulfonyl)-N-((1-(4-methylphenyl)cyclopentyl)methyl)benzamide
- 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)benzamide
Uniqueness
The uniqueness of 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethylsulfonyl group, in particular, can enhance the compound’s stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO4S/c1-28-16-10-8-15(9-11-16)21(12-4-5-13-21)14-24-19(25)17-6-2-3-7-18(17)29(26,27)20(22)23/h2-3,6-11,20H,4-5,12-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSHMLCAMREKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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